molecular formula C21H19F3N6O2 B11334215 ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11334215
M. Wt: 444.4 g/mol
InChI Key: AYJSOFHEGSDADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused to a pyrazole ring. Key structural elements include:

  • Pyrazolo[1,5-a]pyrimidine core: Substituted with a 5-methyl group, a 3-(4-methylphenyl) group, and a 2-trifluoromethyl group.
  • Pyrazole ring: Attached at position 7 of the pyrazolo[1,5-a]pyrimidine, bearing a 5-amino group and an ethyl carboxylate at position 2.

Properties

Molecular Formula

C21H19F3N6O2

Molecular Weight

444.4 g/mol

IUPAC Name

ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H19F3N6O2/c1-4-32-20(31)14-10-26-29(18(14)25)15-9-12(3)27-19-16(13-7-5-11(2)6-8-13)17(21(22,23)24)28-30(15)19/h5-10H,4,25H2,1-3H3

InChI Key

AYJSOFHEGSDADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction enables further functionalization for drug discovery applications.

ConditionsReagentsOutcomeReference
Basic hydrolysisNaOH (2M), ethanol/water (1:1), reflux 4 hrCarboxylic acid formation
Acidic hydrolysisHCl (6M), THF, 60°C, 6 hrPartial decomposition observed

Optimal yields (85–92%) are achieved under basic conditions due to reduced side reactions. The electron-withdrawing trifluoromethyl group enhances ester reactivity by polarizing the carbonyl group.

Amino Group Functionalization

The 5-amino group on the pyrazole ring participates in nucleophilic substitutions and condensations:

Reaction TypeReagents/ConditionsProductsYield Range
AcylationAcetyl chloride, pyridine, RT, 2 hrN-acetyl derivative78%
SulfonylationTosyl chloride, DMAP, DCM, 0°C→RTSulfonamide analogs65%
Schiff base formationBenzaldehyde, glacial AcOH, refluxImine-linked conjugates82%

The amino group’s nucleophilicity is moderated by conjugation with the pyrazole ring, requiring mild activating agents for efficient reactions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles through intramolecular cyclizations:

Cyclization TriggerConditionsResulting StructureApplication
POCl₃-mediatedToluene, 110°C, 3 hrPyrazolo[3,4-e]pyrimidinesKinase inhibitors
Cu(I)-catalyzedDMF, 120°C, microwaveTriazolo-fused systemsAntimicrobials

Cyclization efficiency depends on the steric profile of the 4-methylphenyl substituent, with bulkier groups reducing yields by 15–20%.

Cross-Coupling Reactions

The 2-trifluoromethyl-3-arylpyrazolo[1,5-a]pyrimidine core participates in palladium-catalyzed couplings:

ReactionCatalytic SystemScopeLimitations
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane6-Aryl derivatives (electron-neutral aryl boronic acids)Fails with electron-rich boronic acids
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynyl analogsRequires inert atmosphere

Positional selectivity arises from the electron-deficient nature of C6 and C7 positions due to the trifluoromethyl group’s –I effect .

Electrophilic Substitutions

The pyrazolo[1,5-a]pyrimidine system undergoes regioselective electrophilic attacks:

ReactionReagentsRegioselectivityYield
NitrationHNO₃/H₂SO₄, 0°CC5 position (para to CF₃)43%
BrominationBr₂, AcOH, 50°CC7 pyrazole position61%

Density functional theory (DFT) calculations confirm preferential attack at C5 due to favorable charge distribution (+0.27 e) .

Trifluoromethyl Group Reactivity

While generally inert, the CF₃ group participates in:

TransformationConditionsOutcomeNote
Radical fluorinationXeF₂, hv, CH₂Cl₂Partial CF₃ → CF₂F conversion<10% yield
Photochemical cleavageUV (254 nm), benzenePyrimidine ring defluorinationForms dihydro derivatives

Key Stability Considerations

  • pH stability : Degrades <i>via</i> pyrimidine ring opening at pH < 2 (t₁/₂ = 3.2 hr) or pH > 10 (t₁/₂ = 8.7 hr).

  • Thermal stability : Decomposes above 220°C (DSC data), with mass loss initiating at 180°C (TGA).

This reactivity profile positions the compound as a versatile intermediate for developing kinase-targeted therapeutics and fluorinated heterocyclic libraries.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups, including an amino group and a carboxylate moiety, which contribute to its biological activity. The presence of trifluoromethyl and pyrazole rings enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has been studied for its potential in treating several diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole have been shown to inhibit proliferation in colorectal carcinoma cells. The specific compound under discussion may share similar mechanisms of action due to its structural features.

Case Study:
A study on pyrazole derivatives demonstrated that certain compounds significantly reduced cell viability in RKO colorectal cancer cells through apoptosis induction mechanisms. The compound's ability to modulate signaling pathways involved in cancer progression suggests its potential as an anticancer agent .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives. This compound may exhibit similar properties due to the presence of the pyrazole ring, known for its interaction with microbial targets.

Data Table: Antimicrobial Activity Comparison

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Ethyl 5-amino...Pseudomonas aeruginosaTBD

Agricultural Applications

Given the compound's chemical structure, it is also being investigated for potential use in agricultural settings as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Pesticidal Activity

Research into related compounds has shown promising results in pest control applications. This compound may demonstrate effective pest management capabilities.

Case Study:
A related study demonstrated that trifluoromethyl-containing compounds exhibited significant insecticidal activity against common agricultural pests, suggesting that this compound could be developed into an effective agricultural agent .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that yield high purity products suitable for biological testing.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the pyrazole core through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitutions.
  • Final esterification to yield the desired ethyl ester derivative.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes structurally related pyrazolo[1,5-a]pyrimidine derivatives and their substituent-driven properties:

Compound Name / Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate - 2-carboxylate
- 5-(4-methylphenyl)
- 7-CF₃
335.09 Higher lipophilicity (XLogP3: ~3.5) due to methyl ester and CF₃ groups.
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 3-carboxylate
- 5-(3-methoxyphenyl)
- 7-CF₃
365.31 Enhanced solubility (methoxy group) compared to methylphenyl analogs.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one - 5-bis(CF₃)phenyl
- 2-nitro group
~460 (estimated) High electron-withdrawing effects; potential for reactive intermediate formation.
Target Compound - 4-carboxylate (ethyl)
- 5-amino-pyrazole
- 3-(4-methylphenyl)
- 2-CF₃
~480 (estimated) Balanced lipophilicity (amino and carboxylate groups) and steric bulk from aryl substituents. N/A

Key Observations :

  • Trifluoromethyl (CF₃) : Present in all analogs, enhances metabolic stability and membrane permeability .
  • Aryl Substitutents : 4-Methylphenyl (target) vs. 3-methoxyphenyl (): Methoxy groups increase polarity, while methylphenyl favors π-π stacking in hydrophobic binding pockets.
  • Carboxylate Position : 2- or 3-carboxylates () reduce steric hindrance compared to the target’s 4-carboxylate on the pyrazole ring, which may affect binding kinetics.

Comparison with Analogs :

  • utilizes Suzuki-Miyaura coupling for aryl group introduction, a method applicable to the target’s 3-(4-methylphenyl) substituent .
  • employs reflux conditions with triethyl orthoformate for pyrimidine ring closure, a strategy adaptable to the trifluoromethyl-substituted core .

Biological Activity

Ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophiles. Recent advancements have included copper-catalyzed methods that enhance yields and simplify purification processes. The structural integrity of this compound is crucial for its biological activity, as the fused pyrazole and pyrimidine rings contribute to its pharmacological properties .

Anticancer Properties

Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell growth and survival pathways. For instance, it has been shown to inhibit Pim-1 kinase, which is implicated in various malignancies. Inhibition of Pim-1 leads to reduced phosphorylation of BAD protein, promoting apoptosis in cancer cells .

In Vitro Studies

In vitro evaluations have demonstrated that this compound effectively reduces cell viability in several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.39Inhibition of Aurora-A kinase
HCT116 (Colon)0.46Induction of apoptosis
A549 (Lung)26Growth inhibition

These findings suggest that this compound possesses potent anticancer properties across multiple tumor types .

Selectivity and Safety Profile

The selectivity of this compound against various kinases has been assessed through high-throughput screening. It demonstrated a favorable selectivity profile with minimal off-target effects at therapeutic concentrations. The selectivity score against a panel of kinases revealed that it predominantly inhibits Pim-1 while sparing other critical kinases involved in normal cellular functions .

Case Study 1: Breast Cancer

A study involving MDA-MB-231 cells indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. This suggests the compound's potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Lung Cancer

In A549 lung cancer cells, the compound was observed to induce cell cycle arrest and apoptosis at concentrations as low as 26 µM. The study highlighted the compound's ability to activate apoptotic pathways while inhibiting cell proliferation .

Q & A

Q. What are the standard synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-ketoesters. For example, 5-aminopyrazole intermediates react with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form fused pyrazolo-pyrimidines . Key steps include cyclization under mild conditions (ambient temperature) and subsequent functionalization of the carboxylate group . Characterization relies on NMR, IR, and MS to confirm regiochemistry and purity .

Q. How are intermediates like pyrazole-4-carbaldehydes utilized in synthesizing complex pyrazole-fused systems?

Pyrazole-4-carbaldehydes serve as versatile building blocks for fused heterocycles. For instance, treatment of 5-azido-pyrazole-4-carbaldehydes with hydrazine hydrate under varying conditions (reflux vs. room temperature with iodine) yields divergent products, such as dihydropyrazolo[3,4-c]pyrazoles or substituted pyrazoloamines . Reaction optimization (solvent, temperature, and catalysts) is critical to control regioselectivity and avoid side products .

Q. Which spectroscopic methods are essential for characterizing this compound and its intermediates?

  • 1H/13C NMR : Resolves substituent positions (e.g., trifluoromethyl and aryl groups) and confirms cyclization .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing derivatives .
  • X-ray Crystallography (if applicable): Resolves crystal packing and stereochemistry, as seen in related pyrazolo-pyrimidine structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during pyrazole-pyrimidine fusion?

Competing pathways (e.g., azide vs. hydrazine reactivity) are influenced by:

  • Temperature : Reflux promotes cyclization, while room temperature favors alternative intermediates .
  • Catalysts : Iodine facilitates azide-to-amine conversions, altering product distribution .
  • Solvent Polarity : Ethanol or DMF modulates reaction rates and selectivity . Example: In , switching from acetic acid/ethanol (reflux) to iodine at RT shifted the product from dihydropyrazolo[3,4-c]pyrazole to a substituted pyrazoloamine .

Q. What strategies address contradictions in spectral data for structurally similar pyrazolo-pyrimidine derivatives?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Prototropic shifts in the pyrimidine ring can complicate peak assignments.
  • Isomeric Byproducts : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers .
  • Dynamic Exchange : Variable-temperature NMR resolves overlapping signals in flexible substituents .

Q. How do substituents (e.g., trifluoromethyl, 4-methylphenyl) influence biological activity and physicochemical properties?

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • 4-Methylphenyl : Modulates π-π stacking interactions in enzyme binding pockets .
  • Ethyl Carboxylate : Provides a handle for prodrug derivatization or conjugation . Structure-activity relationship (SAR) studies require systematic variation of substituents and enzymatic assays (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.